molecular formula C21H27ClN2O2 B14710478 Propiophenone, 4'-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride CAS No. 23771-35-9

Propiophenone, 4'-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride

Katalognummer: B14710478
CAS-Nummer: 23771-35-9
Molekulargewicht: 374.9 g/mol
InChI-Schlüssel: BIGBAFRRZZZIII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride is a chemical compound with the molecular formula C19H24ClN2O2 It is a derivative of propiophenone and contains a piperazine ring substituted with a methoxy group and a tolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, o-toluidine, and piperazine.

    Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and o-toluidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Cyclization: The amine intermediate undergoes cyclization with piperazine to form the desired piperazine derivative.

    Hydrochloride Formation: Finally, the piperazine derivative is treated with hydrochloric acid to form the monohydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include batch reactors, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propiophenone: A simpler derivative without the piperazine ring.

    4-Methoxypropiophenone: Contains a methoxy group but lacks the piperazine ring.

    Tolylpiperazine: Contains the piperazine ring with a tolyl group but lacks the propiophenone structure.

Uniqueness

Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride is unique due to its combination of a propiophenone backbone with a methoxy-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

23771-35-9

Molekularformel

C21H27ClN2O2

Molekulargewicht

374.9 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one;hydrochloride

InChI

InChI=1S/C21H26N2O2.ClH/c1-17-5-3-4-6-20(17)23-15-13-22(14-16-23)12-11-21(24)18-7-9-19(25-2)10-8-18;/h3-10H,11-16H2,1-2H3;1H

InChI-Schlüssel

BIGBAFRRZZZIII-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.